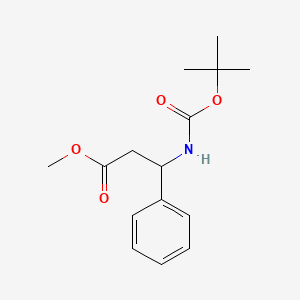
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE
Descripción general
Descripción
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is an organic compound with the molecular formula C15H21NO4. It is a derivative of phenylpropanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the Boc-protected amino acid ester. The general reaction scheme is as follows:
-
Protection of the Amino Group
- React the amino acid with Boc-Cl in the presence of a base (e.g., triethylamine) to form the Boc-protected amino acid.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
-
Esterification
- The Boc-protected amino acid is then esterified using methanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the methyl ester.
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may employ continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to provide a more sustainable and versatile approach for the synthesis of Boc-protected compounds .
Análisis De Reacciones Químicas
Types of Reactions
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE undergoes various chemical reactions, including:
-
Hydrolysis
- The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Reagents: Aqueous acid or base.
- Conditions: Room temperature to reflux.
-
Deprotection
- The Boc group can be removed under acidic conditions to yield the free amine.
- Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
- Conditions: Room temperature.
-
Substitution
- The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
- Reagents: Various nucleophiles (e.g., amines, alcohols).
- Conditions: Room temperature to reflux.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
-
Peptide Synthesis
- Used as a building block in the synthesis of peptides and proteins.
- The Boc group serves as a protecting group for the amino functionality during peptide coupling reactions.
-
Medicinal Chemistry
- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- The compound’s structural features make it a valuable precursor in drug development.
-
Biological Studies
- Utilized in the preparation of biologically active molecules for studying enzyme mechanisms and protein interactions.
-
Industrial Applications
- Used in the production of fine chemicals and specialty materials.
- The compound’s stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE can be compared with other Boc-protected amino acid esters, such as:
-
Methyl 3-((tert-butoxycarbonyl)amino)propanoate
- Similar structure but lacks the phenyl group.
- Used in similar applications but with different reactivity due to the absence of the aromatic ring.
-
Methyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Contains a methyl group instead of a phenyl group.
- Different steric and electronic properties, leading to variations in reactivity and application.
-
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
- Contains a methoxy-substituted phenyl group.
- The methoxy group introduces additional electronic effects, influencing the compound’s reactivity and application.
Conclusion
This compound is a valuable compound in organic synthesis, particularly in peptide synthesis and medicinal chemistry. Its versatility, stability, and reactivity make it a crucial building block in various scientific and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its broad utility and potential for further research and development.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
Clave InChI |
OCQYRBSHPIUCTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

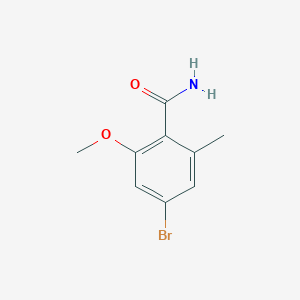
![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)
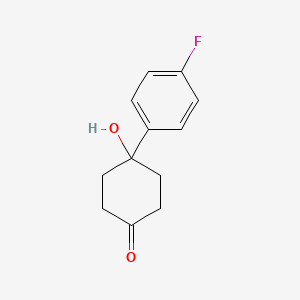
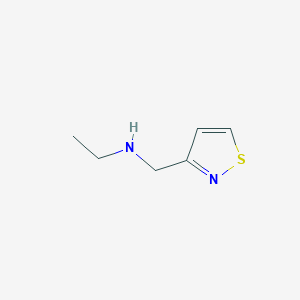
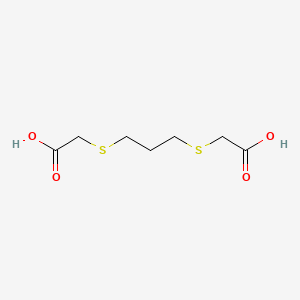
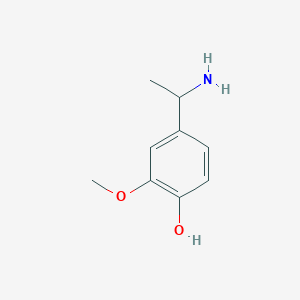
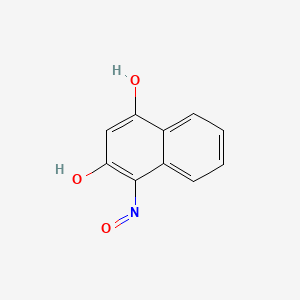
![Benzo[c]isothiazole](/img/structure/B8754907.png)
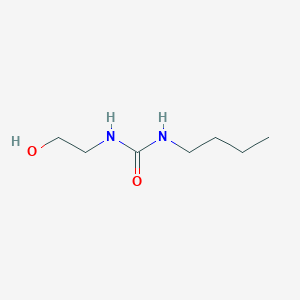
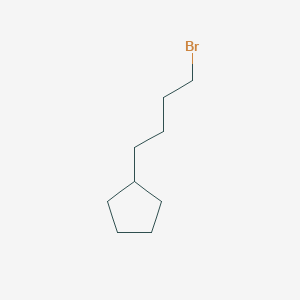
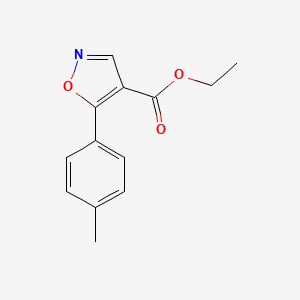
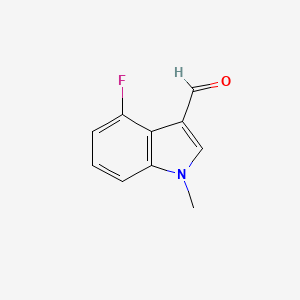
![2-chloro-5-[(propan-2-yloxy)methyl]pyridine](/img/structure/B8754943.png)
